molecular formula C3H6N2O3S B1347617 4,5-dihydro-1H-imidazole-2-sulfonic acid CAS No. 64205-92-1

4,5-dihydro-1H-imidazole-2-sulfonic acid

Cat. No. B1347617
CAS RN: 64205-92-1
M. Wt: 150.16 g/mol
InChI Key: JTRHTNVGGLWMFV-UHFFFAOYSA-N
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Patent
US05130441

Procedure details

A mixture of 6-amino-5-bromo quinoxaline (prepared using the method reported by Danielewicz U.S. Pat. No. 3,890,319) (0.224 g, 2 mmol), imidazoline-2-sulfonic acid (0.30 g, 2 mmol) and isobutanol (3 ml) was heated to 125° C. and maintained at this temperature for 16 hours. The mixture was then cooled to room temperature and concentrated in vacuo to give a brown residue which was chromatographed (silica gel, 9:1 CHCl3 /CH3OH saturated with NH3 (g)) to yield 0.177 g (a yield of 61%) of the title compound as a yellow solid, which was characterized spectroscopically.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Br:12])=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[N:5]2.[NH:13]1[CH2:17][CH2:16][N:15]=[C:14]1S(O)(=O)=O>C(O)C(C)C>[Br:12][C:3]1[C:2]([NH:1][C:14]2[NH:15][CH2:16][CH2:17][N:13]=2)=[CH:11][CH:10]=[C:9]2[C:4]=1[N:5]=[CH:6][CH:7]=[N:8]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C2N=CC=NC2=CC1)Br
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
N1C(=NCC1)S(=O)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C(C)C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown residue which
CUSTOM
Type
CUSTOM
Details
was chromatographed (silica gel, 9:1 CHCl3 /CH3OH saturated with NH3 (g))

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2N=CC=NC2=CC=C1NC=1NCCN1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.